Levocetirizine Ethyl Ester
Description
Properties
Molecular Formula |
C23H29ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1 |
InChI Key |
ASHQTVRYHSZGQY-HSZRJFAPSA-N |
Isomeric SMILES |
CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Conversion of Levocetirizine from Its Hydrolyzed Intermediates
Overview:
This pathway involves hydrolyzing levocetirizine diester or ester intermediates to produce the ethyl ester form.
- Starting Material: Levocetirizine diester or ester intermediates obtained via condensation reactions.
- Hydrolysis Conditions:
- Using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
- Refluxing in suitable solvents like methanol or ethanol.
- Controlled pH adjustment to prevent degradation.
Example:
Patents describe hydrolysis of methyl or ethyl esters using sodium hydroxide in methanol, followed by acidification to isolate the ester.
- High selectivity and yield.
- Compatible with large-scale manufacturing.
Supporting Data:
Patent US8350031B2 reports hydrolysis of intermediates in methanol with sodium hydroxide, yielding high-purity levocetirizine derivatives.
Synthesis via Cyclization and Condensation of Raw Materials
Overview:
A more sophisticated route involves cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine, followed by condensation with ethyl glycolate derivatives.
- Step 1: Cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine to form a key intermediate.
- Step 2: Condensation of this intermediate with 2-ethyl glycolate to generate a precursor to levocetirizine.
- Step 3: Hydrolysis or esterification of the intermediate to produce levocetirizine ethyl ester.
- Reactions performed at reflux temperatures in solvents such as toluene or xylene.
- Use of bases like sodium carbonate or potassium carbonate to facilitate reactions.
- Purification via crystallization, often involving pH adjustments and solvent washes.
- Shorter synthesis route with high yields (~47%) and purity (~99.7%).
- Avoids carcinogenic precursors like bis-chloro ethylamine.
- Eco-friendly and scalable.
Supporting Data:
The recent patent CN110950821A describes this method, emphasizing a high-yield, short synthesis route with experimental yields reaching 47%.
Purification and Isolation Techniques
Overview:
Post-synthesis purification is critical for obtaining pharmaceutical-grade this compound.
- Extraction: Using organic solvents such as methylene dichloride or ethyl acetate.
- pH Adjustment: To facilitate crystallization and removal of impurities.
- Crystallization: Using solvents like heptane, acetone, or isopropanol to isolate pure ester.
- Filtration and Vacuum Drying: To obtain the final product with high purity.
Supporting Data:
Patent US8049011B2 highlights purification via acidification, solvent washes, and recrystallization, achieving purity levels above 98%.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Esterification | Levocetirizine acid derivatives | Acid catalyzed esterification | Ethanol, ethyl acetate | >80% | High | Classical method, scalable |
| Hydrolysis of intermediates | Levocetirizine diester | Base hydrolysis | Methanol, sodium hydroxide | >90% | High | Efficient for large scale |
| Cyclization & Condensation | (R)-4-chlorobenzhydrylamine, tri(2-chloroethyl)amine | Cyclization, condensation, hydrolysis | Toluene, xylene | 47% | 99.7% | Short, eco-friendly, patent CN110950821A |
Chemical Reactions Analysis
Types of Reactions
Levocetirizine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Levocetirizine and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions can lead to these reactions.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst
Major Products
Hydrolysis: Levocetirizine and ethanol.
Oxidation: Depending on the conditions, various oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters
Scientific Research Applications
Levocetirizine Ethyl Ester has several applications in scientific research:
Mechanism of Action
Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Levocetirizine ethyl ester belongs to a class of cetirizine derivatives modified via esterification. Below is a detailed comparison with structurally and functionally related compounds, including levocetirizine methyl ester, cetirizine ethyl ester (racemic form), and levocetirizine PEG 400 ester.
Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | 709.893 | 3.207 | 1116338-10-3 | Ethyl ester group at carboxylate position |
| Levocetirizine methyl ester | 717.239 | 3.017 | N/A | Methyl ester group |
| Cetirizine ethyl ester* | 749.068 | 3.451 | 246870-46-2 | Racemic ethyl ester |
| Levocetirizine PEG 400 ester | 521.1 | N/A | N/A | PEG 400 chain for enhanced solubility |
*Cetirizine ethyl ester is the racemic form, whereas levocetirizine derivatives are enantiomerically pure (R-configuration) .
Binding Affinity and Molecular Interactions
Data from molecular docking studies against hyperlipidemia-associated targets reveal differences in binding energies (ΔG, kcal/mol) and interaction profiles :
| Compound | ΔG (kcal/mol) | Key Interactions (Residues) | Interaction Type |
|---|---|---|---|
| This compound | -6.766 | ASN 219 | Hydrogen bond |
| Levocetirizine methyl ester | -7.058 | ILE 354 | Halogen bond |
| Cetirizine | -6.992 | TYR 314, SER 280, HIE 440, TYR 464, ASN 219 | Multiple hydrogen/halogen bonds |
| Cetirizine ethyl ester | -6.643 | No significant interactions | – |
- Levocetirizine methyl ester exhibits the strongest binding affinity (ΔG = -7.058) due to a halogen bond with ILE 354, which is absent in the ethyl ester derivative.
- This compound shows weaker binding than the methyl ester but stronger than the racemic cetirizine ethyl ester, likely due to steric effects of the ethyl group .
Pharmacokinetic and Functional Differences
- Cetirizine ethyl ester (racemic) is listed as a pharmaceutical impurity (CAS: 246870-46-2), emphasizing the importance of enantiomeric purity in drug formulations .
Biological Activity
Levocetirizine Ethyl Ester is a derivative of levocetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, efficacy, safety, and relevant case studies.
1. Pharmacodynamics
This compound acts as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and nasal congestion. The compound exhibits a high affinity for the H1 receptor, which translates to potent antihistaminic effects.
Table 1: Comparison of Antihistaminic Potency
| Compound | Potency (Ki in nM) | Onset of Action | Duration of Action |
|---|---|---|---|
| Levocetirizine | 3 | Rapid | 24 hours |
| Cetirizine | 6 | Moderate | 24 hours |
| Desloratadine | 4 | Moderate | 24 hours |
Studies indicate that this compound has a longer duration of action compared to many first-generation antihistamines, making it suitable for once-daily dosing .
2. Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates rapid absorption and high bioavailability. Following oral administration, peak plasma concentrations are typically reached within 0.75 hours. The compound has an elimination half-life ranging from 17 to 30 hours, allowing for sustained therapeutic effects with minimal dosing frequency.
- Absorption: C_max of approximately 0.27 µg/mL.
- Volume of Distribution: Approximately 0.33 L/kg.
- Protein Binding: About 96% at one hour post-dose.
Food intake does not significantly affect the bioavailability but may delay the time to peak concentration by about 1.25 hours .
3. Efficacy in Clinical Trials
Clinical trials have demonstrated that this compound is more effective than placebo in improving symptoms related to allergic rhinitis and chronic idiopathic urticaria. A multicenter, double-blind trial involving US adults with seasonal allergic rhinitis showed significant improvements in Total 5-Symptom Scores (T5SS) and quality of life metrics:
- T5SS Improvement: P < .001 compared to placebo.
- Quality of Life Improvement (RQLQ): P < .001.
- Work Productivity Impairment: Significant reductions noted (P < .05).
The overall incidence of adverse events was comparable to placebo groups, indicating a favorable safety profile .
4. Safety Profile and Adverse Effects
While this compound is generally well tolerated, there are reports of mild adverse effects such as somnolence (0.7%) and fatigue (1.8%). A notable case study reported a rare instance of levocetirizine-induced liver injury characterized by jaundice and cholestasis after two months of therapy; however, the patient fully recovered after discontinuation .
Table 2: Summary of Adverse Effects
| Adverse Effect | Incidence (%) |
|---|---|
| Somnolence | 0.7 |
| Fatigue | 1.8 |
| Liver Injury | Rare |
5. Anti-inflammatory Properties
Beyond its antihistaminic activity, this compound exhibits anti-inflammatory effects at clinically relevant concentrations. It has been shown to inhibit eosinophil adhesion and reduce histamine-induced wheal and flare reactions effectively.
Research indicates that Levocetirizine can modulate various inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-8 and GM-CSF in epithelial cells . This dual action may enhance its therapeutic benefits in treating chronic allergic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
